N-((2-(furan-2-yl)pyridin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, pyridine, and benzofuran rings would contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding.Scientific Research Applications
Synthesis and Characterization
- Novel Compounds Synthesis : Research has led to the development of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, demonstrating strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum. These compounds were synthesized through a series of brominations, condensations, and Suzuki coupling reactions (Ismail et al., 2004).
- Analytical and Spectral Study : The analytical and spectral studies of furan ring-containing organic ligands have been conducted, focusing on their synthesis, characterization, chelating properties, and antimicrobial activities. This research contributes to the understanding of furan-based compounds' potential applications (Patel, 2020).
- Furo[3,2-b]pyridine N-oxide Synthesis : A study detailed the cyanation, chlorination, and nitration of furo[3,2-b]pyridine N-oxide, showcasing the versatility of furan-containing compounds in chemical transformations (Shiotani & Taniguchi, 1996).
Biological Applications
- Antiprotozoal Agents : The synthesized imidazo[1,2-a]pyridines displayed significant antiprotozoal activity, offering a potential pathway for developing new treatments against protozoal infections. The compounds demonstrated high efficacy in both in vitro studies and animal models, pointing towards their potential therapeutic applications (Ismail et al., 2004).
- Antimicrobial Activities : The investigation into the chelating properties of furan ring-containing organic ligands against various bacteria strains revealed differential activities, suggesting the potential for these compounds in antimicrobial applications. This research highlights the importance of furan-based ligands in developing new antibacterial agents (Patel, 2020).
Mechanism of Action
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-24-17-5-2-4-14-11-18(26-19(14)17)20(23)22-12-13-7-8-21-15(10-13)16-6-3-9-25-16/h2-11H,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMSPSZSFDVSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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